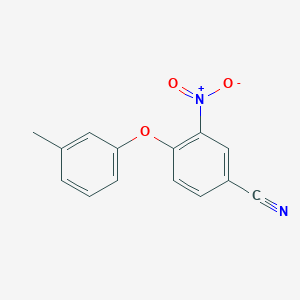

Benzonitrile, 4-(3-methylphenoxy)-3-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

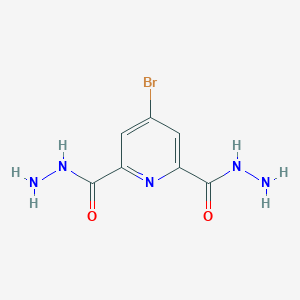

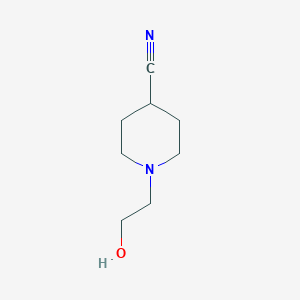

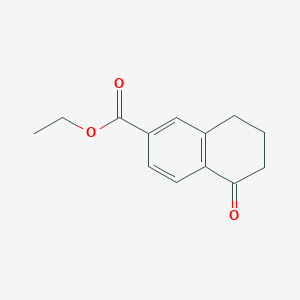

“Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is likely to be related to the family of benzonitriles, which are aromatic organic compounds with a cyano functional group (-C≡N) attached to a benzene ring1.

Synthesis Analysis

The synthesis of benzonitriles can be achieved through several methods. One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride2. However, this method suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation2. A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent2.Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” is not readily available. However, the structure of a similar compound, “Benzonitrile, 4-methyl-”, is available3. The structure of benzonitriles typically consists of a benzene ring attached to a nitrile group3.Chemical Reactions Analysis

The specific chemical reactions involving “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles can undergo a variety of reactions due to the presence of the cyano group, which is electron-withdrawing and can activate the benzene ring for electrophilic substitution3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles generally have properties such as a high boiling point and are usually colorless liquids or solids4.Aplicaciones Científicas De Investigación

High-Temperature Resorcinol-Based Phthalonitrile Polymer

This research investigates the synthesis of a high-temperature resorcinol-based phthalonitrile polymer, emphasizing the polymer's thermal stability and processing characteristics. The study introduces a novel monomer synthesized through a simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile, which can be polymerized thermally in the presence of an amine curing additive. The resulting polymer exhibits controlled processing as a function of temperature and additive quantity, characterized by thermal analyses and rheology studies, demonstrating potential applications in areas requiring high-temperature resistant materials (Keller & Dominguez, 2005).

Microbially Mediated Abiotic Transformation Products

This study provides insights into the abiotic transformations of sulfamethoxazole (SMX) under denitrifying conditions, potentially leading to the formation of transformation products (TPs) including 4-nitro-SMX. It highlights the reversible transformation between SMX and its TPs, suggesting a complex behavior of such compounds in the environment. This research underscores the significance of considering transformation products in environmental studies and their retransformation potential, which could enhance understanding of SMX behavior during processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

Nitration and Hydroxylation of Benzene

This paper studies the nitration and hydroxylation of benzene in aqueous solutions, offering a comprehensive analysis of the transformation intermediates and their formation mechanisms. It provides valuable insights into environmental chemistry, particularly regarding the reactivity and transformation of aromatic compounds in water under various conditions, such as the presence of nitrite/nitrous acid. The findings contribute to a better understanding of the environmental fate of pollutants and their potential transformations (Vione et al., 2004).

Mechanism of Formation of the Cyano Group

This research focuses on the gas-phase oxidative ammonolysis mechanisms for various toluenes and their derivatives, elucidating the pathways for cyano group formation under different conditions. The study reveals differences in the reactivity and selectivity of these processes, depending on the substituents present on the aromatic ring. These insights are crucial for understanding the chemical synthesis and functionalization of aromatic compounds, with implications for material science and organic synthesis (Vorob’ev & Sembaev, 2005).

Corrosion Inhibition of Mild Steel

This investigation explores the effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. The study combines experimental methods with computational simulations to elucidate the molecular mechanisms underlying corrosion inhibition. The results demonstrate the potential of these compounds to protect metal surfaces from corrosion, providing a basis for developing new materials for industrial applications (Chaouiki et al., 2018).

Safety And Hazards

The safety and hazards of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, benzonitriles can be harmful if inhaled, cause skin irritation, and may be harmful to aquatic life5.

Direcciones Futuras

The future directions of “Benzonitrile, 4-(3-methylphenoxy)-3-nitro-” are not readily available. However, research into benzonitriles and related compounds continues to be an active area of study6.

Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.

Propiedades

IUPAC Name |

4-(3-methylphenoxy)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-10-3-2-4-12(7-10)19-14-6-5-11(9-15)8-13(14)16(17)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKIIILJZZCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471073 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

CAS RN |

881995-25-1 |

Source

|

| Record name | Benzonitrile, 4-(3-methylphenoxy)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)